
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzaldehyde and ethyl cyanoacetate.
Formation of Pyrimidine Ring: The key step involves the cyclization of these starting materials in the presence of ammonium acetate to form the pyrimidine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the compound can occur at the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dichlorobenzoquinone derivatives.
Reduction: Formation of 6-(2,4-dichlorophenyl)pyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
- 4-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
- 4,6-Dichloropyrimidine-5-carboxylic acid
Comparison:
- Uniqueness: 6-(2,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group and the carboxylic acid group, which imparts distinct chemical and biological properties.
- Differences: Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities due to the presence of two chlorine atoms on the phenyl ring .
Propriétés
Formule moléculaire |
C11H6Cl2N2O2 |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
6-(2,4-dichlorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-6-1-2-7(8(13)3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |
Clé InChI |
AIHDTWCRKCGXDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



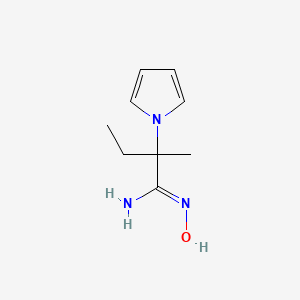

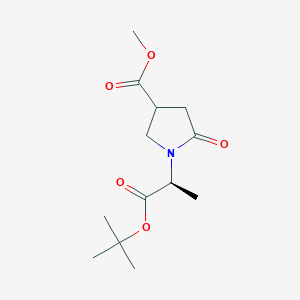
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
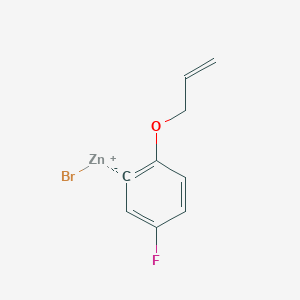
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)
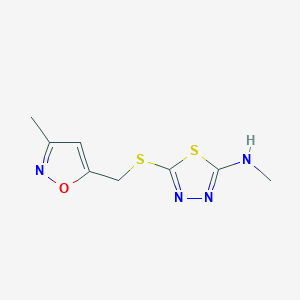

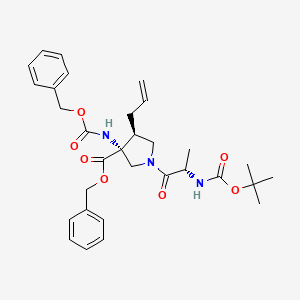
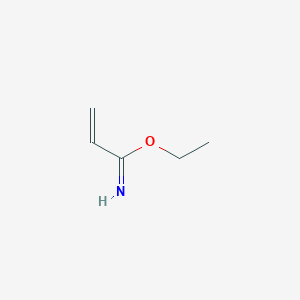
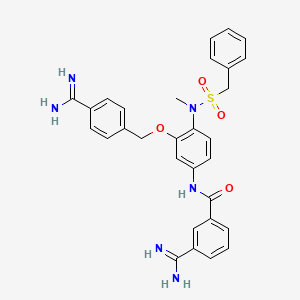
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
